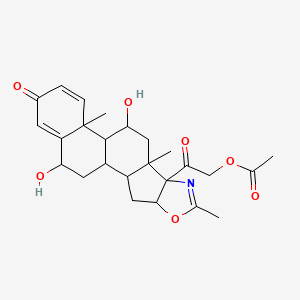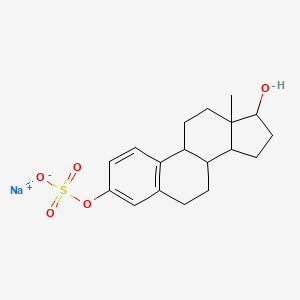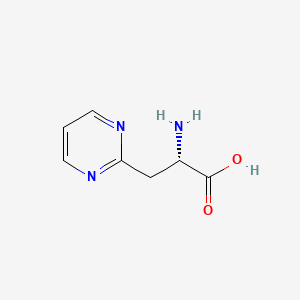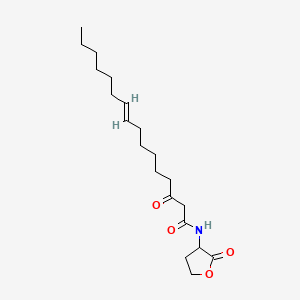
6-Hydroxy Lantadin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy Lantadin involves multiple steps, including methylation, bromination, methoxylation, and demethylation . These steps are carried out under specific reaction conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using readily available starting materials. The process is optimized to maximize yield and minimize costs, making it feasible for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: 6-Hydroxy Lantadin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
6-Hydroxy Lantadin has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods . In biology, it is investigated for its potential antioxidant and antimicrobial properties . In medicine, this compound is explored for its potential therapeutic effects, including its role in treating neurodegenerative diseases and cancer .
Mecanismo De Acción
The mechanism of action of 6-Hydroxy Lantadin involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating oxidative stress and influencing the activity of enzymes involved in cellular processes . The compound’s ability to form free radicals and inhibit mitochondrial respiratory chain complexes plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
6-Hydroxy Lantadin is similar to other phenolic compounds, such as 6-Hydroxygenistein and 6-Hydroxy-L-nicotine . These compounds share structural similarities and exhibit comparable biological activities. this compound is unique in its specific molecular structure and the distinct pathways it targets, making it a valuable compound for various research applications .
List of Similar Compounds:- 6-Hydroxygenistein
- 6-Hydroxy-L-nicotine
- Phenolic antioxidants
Propiedades
Fórmula molecular |
C25H31NO7 |
|---|---|
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
[2-(11,19-dihydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H31NO7/c1-12-26-25(20(31)11-32-13(2)27)21(33-12)9-16-15-8-18(29)17-7-14(28)5-6-23(17,3)22(15)19(30)10-24(16,25)4/h5-7,15-16,18-19,21-22,29-30H,8-11H2,1-4H3 |
Clave InChI |
UFQYEKPVHOQAHA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2(C(O1)CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)O)O)C)C(=O)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12289242.png)


![2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12289254.png)



![1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12289280.png)
![Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12289283.png)


![1-[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione](/img/structure/B12289297.png)
![5-(2-Fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12289303.png)

